1-Methyl-4-(3-methylpiperidin-4-yl)piperazine
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Overview
Description
1-Methyl-4-(3-methylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is characterized by the presence of two piperazine rings, one of which is substituted with a methyl group at the 1-position and a 3-methylpiperidin-4-yl group at the 4-position . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with 3-methylpiperidine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-4-(3-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Condensation: This compound is also known to participate in condensation reactions, often acting as a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce various functional groups into the molecule .
Scientific Research Applications
1-Methyl-4-(3-methylpiperidin-4-yl)piperazine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
1-Methyl-4-(3-methylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
1-Benzylpiperazine: Known for its stimulant effects, differing significantly in its pharmacological profile.
1-(3-Chlorophenyl)piperazine: Used in research for its psychoactive properties, highlighting the diverse applications of piperazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-4-(3-methylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-10-9-12-4-3-11(10)14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJXZHVOYPJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339782-26-1 |
Source
|
Record name | 1-methyl-4-(3-methylpiperidin-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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